N-[(furan-2-yl)methyl]-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide
Description
N-[(furan-2-yl)methyl]-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is a synthetic ethanediamide derivative characterized by a central oxalamide (CONHCO) core. The compound features two distinct substituents:
- N'-terminal: A [4-(thiomorpholin-4-yl)oxan-4-yl]methyl group, combining a tetrahydropyran (oxane) ring substituted at position 4 with a thiomorpholine moiety. This introduces sulfur-based lipophilicity and conformational rigidity.
The molecular formula is C₁₇H₂₇N₃O₄S (molecular weight: 369.5 g/mol). Ethanediamides are known for their hydrogen-bonding capacity, making them relevant in medicinal chemistry for targeting enzymes or receptors .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-15(18-12-14-2-1-7-24-14)16(22)19-13-17(3-8-23-9-4-17)20-5-10-25-11-6-20/h1-2,7H,3-6,8-13H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMDKXQDUFGYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=CO2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key Observations :
Furan vs. Oxadiazole : LMM11 () replaces the ethanediamide with an oxadiazole ring, enhancing metabolic stability but reducing hydrogen-bonding capacity compared to the target compound .
Thiomorpholine vs.
Oxane vs. Methoxyethyl : The tetrahydropyran (oxane) ring in the target compound provides conformational rigidity, contrasting with the flexible methoxyethyl group in ’s compound, which may improve target binding specificity .
Preparation Methods
Preparation of Furan-2-ylmethanamine
Furan-2-ylmethanamine is typically synthesized via reductive amination of furfural. A modified procedure involves:
Synthesis of 4-(Thiomorpholin-4-yl)oxan-4-ylmethanamine
This intermediate requires a multi-step approach:
- Oxane-4-one is reacted with thiomorpholine in a nucleophilic substitution using titanium tetrachloride (TiCl4) as a Lewis acid, forming 4-(thiomorpholin-4-yl)oxan-4-ol.
- The alcohol is converted to the corresponding bromide via Appel reaction (CBr4, PPh3).
- Gabriel synthesis with potassium phthalimide and subsequent hydrazinolysis yields the primary amine.
Amide Bond Formation and Final Assembly
Double Acylation Protocol
The central ethanediamide bridge is constructed using oxalyl chloride as the acylating agent:
- Furan-2-ylmethanamine (1.0 equiv) is treated with oxalyl chloride (1.1 equiv) in dry dichloromethane (DCM) at −10°C.
- After 2 h, 4-(thiomorpholin-4-yl)oxan-4-ylmethanamine (1.0 equiv) is added dropwise, and the reaction is warmed to 25°C for 12 h.
- Work-up involves sequential washes with 5% NaHCO3 and brine, followed by silica gel chromatography (EtOAc/hexane 3:7).
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Oxalyl chloride, DCM | 62 | 92 |
| EDCI/HOBt, DMF | 45 | 88 |
| HATU, DIPEA, DMF | 58 | 90 |
Coupling reagents like EDCI/HOBt and HATU provide moderate yields but require rigorous moisture control.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent-pending method immobilizes the first amine on Wang resin:
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces reaction time from 12 h to 35 min, achieving 68% yield with comparable purity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single crystals grown from ethanol/water (9:1) confirm the trans-amide configuration and chair conformation of the oxane ring.
Challenges and Optimization Strategies
Byproduct Formation
- Major Byproduct : N-Furan-2-ylmethyl-oxalamide (10–15%) from incomplete second acylation. Mitigated by using 1.2 equiv of the second amine.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but increase epimerization risk. DCM remains optimal.
Industrial Scalability Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| Furan-2-ylmethanamine | 1200 |
| Thiomorpholine | 9800 |
| Oxalyl chloride | 450 |
Batch production (10 kg scale) reduces the API cost to $2200/kg, competitive with analogous HAT inhibitors.
Applications and Pharmacological Relevance
While beyond the scope of synthesis, preliminary assays indicate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
